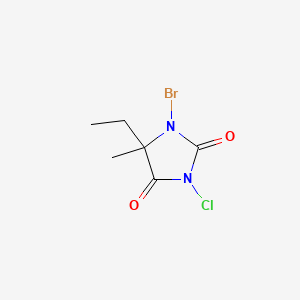

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin

説明

Overview of the Hydantoin (B18101) Scaffold and Its Significance in Organic Chemistry

The hydantoin ring, a five-membered heterocyclic structure known systematically as imidazolidine-2,4-dione, serves as a cornerstone scaffold in the fields of medicinal and organic chemistry. ekb.egresearchgate.netekb.eg This moiety is characterized by a core ring containing two nitrogen atoms and three carbon atoms, two of which are carbonyl carbons. google.com Its structure is notable for possessing multiple sites for substitution, along with two hydrogen bond donors (at the N1 and N3 positions) and two hydrogen bond acceptors (the carbonyl oxygens), which allows for diverse intermolecular interactions with biological targets. ekb.egnih.gov

The significance of the hydantoin scaffold is underscored by its presence in numerous clinically approved pharmaceuticals. ekb.egekb.eg Drugs such as Phenytoin (an anticonvulsant), Nitrofurantoin (an antibiotic), and Enzalutamide (an anti-cancer agent) all feature this core structure, demonstrating its versatility and value in drug design. ekb.egnih.govresearchgate.net The wide-ranging biological and pharmacological activities exhibited by hydantoin derivatives—including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties—have made them a favored subject of extensive research and development. ekb.egresearchgate.netekb.eg The synthetic accessibility of the core scaffold, often through established cyclization reactions like the Bucherer-Bergs or Urech reactions, further enhances its appeal to synthetic chemists. researchgate.net

Introduction to N-Halogenated Hydantoins as Reactive Intermediates and Reagents

The attachment of halogen atoms (such as chlorine and bromine) to the nitrogen atoms of the hydantoin ring gives rise to N-halogenated hydantoins, a class of compounds with significant utility as reactive reagents in organic synthesis. google.comresearchgate.net These compounds, often stable, crystalline solids that are easy to handle, are part of the broader category of N-haloimides. researchgate.net

The reactivity of N-halogenated hydantoins stems from the lability of the nitrogen-halogen (N-X) bond. researchgate.net This bond can undergo cleavage under various conditions to generate highly reactive species, including N-centered radicals. researchgate.netacs.org As a result, N-halogenated hydantoins are widely employed as effective halogenating and oxidizing agents. researchgate.net For instance, N-halosuccinimides, which share the reactive N-X bond feature, have been used for the selective halogenation of alkanes under photochemical conditions and in a range of other transformations, acting as sources of electrophilic halogens or radical species. researchgate.netacs.org The specific halogen (chlorine, bromine, or iodine) influences the reagent's reactivity, with the reactivity generally increasing down the group. researchgate.net These reagents provide a controlled and often safer alternative to using elemental halogens like Br₂ or Cl₂. researchgate.net

Specific Contextualization of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin within Halohydantoin Chemistry

This compound is a distinct member of the halohydantoin family, notable for its unique structural features. It is a mixed-halogen derivative, possessing a bromine atom on one ring nitrogen and a chlorine atom on the other. google.com This dual halogenation provides a more complex reactivity profile compared to single-halogen or symmetrically di-halogenated hydantoins. A general method for synthesizing such mixed N-halogenated hydantoins involves a stepwise process where the parent hydantoin is first reacted with bromine in an alkaline medium, followed by chlorination. google.com

Furthermore, the compound features asymmetric substitution at the C5 position of the hydantoin ring, with one ethyl group and one methyl group. ncats.ionih.gov This C5 stereocenter means the molecule is chiral and exists as a racemic mixture. ncats.io This asymmetry distinguishes it from more common commercial halohydantoins like 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), which is achiral. chemicalbook.com While this compound is used in biocidal formulations, often as a component in a mixture with other halogenated hydantoins, its specific stereochemistry and mixed-halogen nature make it a subject of interest for more specialized applications in synthetic chemistry where fine-tuning of reactivity and stereoselectivity may be required. epa.gov

Chemical and Physical Properties of this compound

The following table summarizes key physicochemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 89415-46-3 | nih.govchemicalbook.comechemi.com |

| Molecular Formula | C₆H₈BrClN₂O₂ | ncats.ioechemi.comanpharma.net |

| Molecular Weight | 255.50 g/mol | echemi.comanpharma.netnih.gov |

| IUPAC Name | 1-bromo-3-chloro-5-ethyl-5-methylimidazolidine-2,4-dione | nih.gov |

| Stereochemistry | Racemic | ncats.io |

Structure

3D Structure

特性

IUPAC Name |

1-bromo-3-chloro-5-ethyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrClN2O2/c1-3-6(2)4(11)9(8)5(12)10(6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCABRBCUQVNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1Br)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301335887 | |

| Record name | 1-Bromo-3-chloro-5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89415-46-3, 91112-66-2 | |

| Record name | 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089415463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, bromochloro-5-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-3-chloro-5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-3-CHLORO-5-ETHYL-5-METHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VZ70V491J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Bromo 3 Chloro 5 Ethyl 5 Methylhydantoin and Analogous Halogenated Hydantoins

Halogenation of 5-Ethyl-5-methylhydantoin (B102286) Precursors

The foundational step in producing halogenated hydantoins is the synthesis of the hydantoin (B18101) ring itself, often achieved through methods like the Bucherer-Bergs reaction or the Urech hydantoin synthesis. researchgate.netjst.go.jp Once the precursor, 5-ethyl-5-methylhydantoin, is obtained, the focus shifts to the halogenation of its two nitrogen atoms. nih.gov

Direct halogenation involves treating the hydantoin precursor with elemental halogens, such as chlorine (Cl₂) or bromine (Br₂). These reactions are typically substitution reactions where a halogen atom replaces a hydrogen atom on the nitrogen. cabb-chemicals.com

The process can be controlled to produce mono- or di-halogenated products. For instance, passing chlorine gas through an aqueous alkaline solution of a hydantoin is a classical method for producing N-chlorinated hydantoins. nih.gov However, the high reactivity and toxicity of elemental chlorine can make this approach less desirable. nih.gov Similarly, bromination can be achieved with elemental bromine. cabb-chemicals.com The reactivity of the halogenating agent can lead to a mixture of products if not carefully controlled. pressbooks.publibretexts.org For alkanes, chlorine shows low selectivity among different types of hydrogen atoms, whereas bromine is highly selective, favoring the most reactive position. libretexts.org While the mechanism for N-halogenation differs from alkane halogenation, the relative reactivity of the halogens remains a key consideration.

| Precursor | Halogenating Agent | Typical Conditions | Primary Product(s) | Reference |

|---|---|---|---|---|

| 5,5-Disubstituted Hydantoin | Chlorine (Cl₂) | Aqueous alkaline solution | N-chloro and N,N'-dichloro derivatives | nih.gov |

| 5,5-Disubstituted Hydantoin | Bromine (Br₂) | Aqueous alkaline medium | N-bromo and N,N'-dibromo derivatives | google.com |

The synthesis of mixed N-halo-hydantoins like 1-bromo-3-chloro-5-ethyl-5-methylhydantoin necessitates a sequential approach to ensure the specific placement of both bromine and chlorine atoms. By carefully controlling the reaction conditions, it is possible to produce these mixed halogenated compounds directly. google.com

The general and established strategy involves a two-step process. First, the 5,5-disubstituted hydantoin precursor is subjected to bromination, followed by a subsequent chlorination step. nih.gov In a typical procedure, the hydantoin is reacted with bromine in an aqueous alkaline medium, such as a sodium carbonate solution. google.com When the amount of bromine does not exceed one molar equivalent, the reaction predominantly yields the N-monobromo-5,5-disubstituted hydantoin. Following the initial bromination, the halogenation is completed by introducing gaseous chlorine, which substitutes the remaining imido-hydrogen, resulting in the desired N-bromo-N'-chloro-5,5-disubstituted hydantoin. google.com

This stepwise method provides precise control over the final product, preventing the formation of undesired di-brominated or di-chlorinated species and ensuring the synthesis of the target mixed-halogenated compound.

Reagent-Mediated Halogenation Approaches

To circumvent the handling of hazardous elemental halogens and achieve greater selectivity, various reagent-based methods have been developed. These approaches utilize alternative halogen sources that are often safer and easier to handle in a laboratory and industrial setting.

N-Halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are versatile and widely used halogenating reagents prized for their ease of handling. yinshai.com They can be employed for the halogenation of various organic compounds, including aromatic and heterocyclic systems. acs.orgnih.gov The halogenation of less reactive substrates using N-halosuccinimides often requires activation by an acid catalyst. acs.orgresearchgate.net

While direct N-halogenation of hydantoins with NCS or NBS is less commonly detailed than other methods, the principles are applicable. For example, N-halosuccinimides have been successfully used to halogenate tubercidin, a related heterocyclic compound, demonstrating their utility in functionalizing such ring systems. nih.gov The reaction of ketones with NBS, often catalyzed by p-toluenesulfonic acid (p-TSA), proceeds under solvent-free conditions, showcasing an alternative approach to activation. researchgate.net This suggests that similar catalytic systems could be effective for the N-halogenation of the hydantoin ring, which contains amide-like nitrogen atoms.

| Substrate Type | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Compounds | NCS/NBS | Acid catalyst (e.g., AuCl₃, p-TSA) | Halogenated Aromatics | yinshai.comacs.org |

| Ketones | NBS | p-TSA, solvent-free | α-Bromoketones | researchgate.net |

| Tubercidin | NBS/NCS | DMF | Halogenated Tubercidin | nih.gov |

Aqueous solutions of hypohalites are a common and effective alternative to elemental halogens for the synthesis of N-halogenated hydantoins. Treating a hydantoin with a sodium hypochlorite (B82951) (NaOCl) solution is a classical method for preparing N-chlorohydantoins. nih.gov Similarly, sodium hypobromite (B1234621) (NaOBr), typically prepared in situ from bromine and sodium hydroxide, can be used for bromination. prepchem.comyoutube.com

These reagents can be used to generate the effective halogenating species in situ. For instance, in the synthesis of bromochlorodimethylhydantoin, sodium hypochlorite can act as an oxidant for sodium bromide present in the reaction mixture, generating bromine in situ for the initial bromination step. google.com The subsequent chlorination can then be achieved by the remaining hypochlorite. To improve yield and prevent the decomposition of the hydantoin precursor by the strong oxidant, stabilizers such as sodium sulfamate (B1201201) or urea (B33335) can be added. google.com These stabilizers form intermediate oxidative ligands with hypochlorous acid, moderating its reactivity and enhancing the stability of the system. google.com

Trichloroisocyanuric acid (TCCA) has emerged as a highly efficient, stable, and safe reagent for chlorination reactions. acs.orgwikipedia.orgresearchgate.net It is a white crystalline powder that serves as an excellent source of chlorine, avoiding the hazards associated with chlorine gas. wikipedia.org TCCA has been shown to be a superior reagent for the preparation of N-chlorohydantoins, providing high yields after a simple recrystallization. nih.gov Its use is particularly advantageous for less substituted, more water-soluble hydantoins where methods involving aqueous hypochlorite and extraction can be problematic. nih.gov

The versatility of TCCA allows for the selective mono- or di-chlorination of hydantoins depending on the stoichiometric amount used. nih.gov For example, using one equivalent of TCCA results in mono-chlorination. nih.gov TCCA is also effective for the α-chlorination of ketones and the chlorination of amides, reactions that are mechanistically relevant to the functionalization of the hydantoin structure. researchgate.net The easy handling, stability, and low cost of TCCA make it an attractive reagent for both laboratory-scale synthesis and industrial applications. researchgate.net

Advanced Synthetic Routes to the Hydantoin Ring System

The foundational step in producing N-halogenated hydantoins is the creation of the 5,5-disubstituted hydantoin scaffold. For the target compound, this precursor is 5-ethyl-5-methylhydantoin.

The Bucherer-Bergs reaction is a cornerstone in the synthesis of 5-substituted and 5,5-disubstituted hydantoins. encyclopedia.pubmdpi.com This multicomponent reaction traditionally involves heating a ketone or aldehyde with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium (B1175870) carbonate. encyclopedia.pub In the synthesis of the 5-ethyl-5-methylhydantoin precursor, the starting ketone would be 2-butanone.

The general reaction is typically conducted in aqueous ethanol (B145695) at temperatures between 60–70°C. encyclopedia.pubmdpi.com The reaction works effectively for a range of aliphatic and aromatic ketones, yielding crystalline hydantoin products that are often simple to isolate and purify. mdpi.com

Modern adaptations have enhanced the versatility and efficiency of the Bucherer-Bergs synthesis. For ketones that react poorly under standard conditions, solvents like acetamide (B32628) or dimethylformamide have been used successfully. mdpi.com Other advancements include:

Modified Reagents: A significant adaptation involves the use of nitriles and organometallic reagents (such as organolithium or Grignard reagents) in place of ketones. organic-chemistry.org This modification broadens the structural diversity achievable, allowing for the synthesis of hydantoins that are not easily accessible from standard ketone precursors. organic-chemistry.org

Ultrasonication: The application of ultrasonic irradiation has been shown to improve the reaction by reducing polymerization, shortening reaction times, and increasing yields, all while allowing for lower reaction temperatures. wikipedia.org

The table below summarizes typical conditions and outcomes for the synthesis of various 5,5-disubstituted hydantoins via the Bucherer-Bergs reaction, illustrating the method's applicability.

| Starting Ketone | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzophenone | (NH₄)₂CO₃, NaCN | 60% EtOH | 110 | 90 | 75% | mdpi.com |

| Acetone | (NH₄)₂CO₃, KCN | aq. EtOH | 60-70 | - | - | encyclopedia.pub |

| Cyclohexanone | (NH₄)₂CO₃, KCN | aq. EtOH | 60-70 | - | - | encyclopedia.pub |

This table presents illustrative data compiled from synthesis literature.

Solid-phase synthesis offers a powerful and efficient alternative for producing hydantoin libraries, which is particularly valuable in medicinal chemistry. nih.gov This methodology allows for the rapid assembly of diverse hydantoin structures with simplified purification of intermediates. The general approach involves anchoring a building block, typically an amino acid, to a solid support (resin). nih.govrsc.org

The key steps in a common solid-phase synthesis of a hydantoin scaffold are:

Anchoring: An amino acid is attached to a resin, often via its carboxylic acid group, forming a stable amide bond. nih.gov

Hydantoin Ring Formation: The N-terminal amino group of the resin-bound amino acid is reacted with a reagent like N,N'-disuccinimidyl carbonate (DSC) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). This is followed by a base-induced cyclization (e.g., using 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) to form the hydantoin ring directly on the solid support. nih.gov

Cleavage: Once the synthesis is complete, the final hydantoin product is cleaved from the resin. This is commonly achieved by treating the resin with a strong acid, such as neat trifluoroacetic acid (TFA). The cleaved product is then isolated after evaporation of the acid and precipitation. nih.gov

This technique is highly adaptable for creating trisubstituted hydantoins by employing various primary alcohols, amines, and amino acids as the initial building blocks. nih.gov

Optimization of Reaction Parameters and Purity Assessment in Synthesis

The synthesis of this compound from its hydantoin precursor requires precise control over halogenation conditions to achieve the desired product and high purity.

The sequential N-bromination and N-chlorination of the 5-ethyl-5-methylhydantoin ring are highly dependent on pH and temperature. The synthesis of the analogous compound, 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), provides a well-documented model for this process. google.comgoogle.com The reaction is performed in an aqueous alkaline medium where pH is carefully controlled during each halogenation step. google.com

Bromination Step:

The hydantoin precursor is first dissolved in an aqueous solution of a strong base, like sodium hydroxide, to achieve an initial pH of 13-14. google.com

The solution is then cooled significantly, typically to a range of 6°C to 18°C. google.com

Liquid bromine is added slowly to the cooled, alkaline solution. The reaction consumes the base, causing the pH to drop. The bromine addition is continued until the pH of the reaction mixture reaches approximately 9.5 to 10. google.com

Chlorination Step:

Immediately following bromination and while maintaining the low temperature (6–18°C), chlorine gas is introduced into the reaction mixture. google.com

The introduction of chlorine further lowers the pH. The reaction is considered complete and is terminated when the pH reaches a specific endpoint, typically between 6.4 and 6.6. google.com

Maintaining a low temperature throughout both steps is critical to control the exothermic nature of the halogenation reactions and prevent the formation of byproducts.

Stoichiometric precision is essential for the successful synthesis of dihalogenated hydantoins. For the formation of a 1,3-dihalogenated hydantoin, two equivalents of an alkalizing agent are required to neutralize the hydrogen halide (HBr and HCl) formed during the reaction. google.com

An interesting stoichiometric aspect is the interaction between the halogenating agents. When chlorine is added to the mixture containing the brominated hydantoin and the sodium bromide byproduct, the chlorine will first react with the sodium bromide to generate bromine chloride. This intermediate then acts as a halogenating agent. Only after all the bromine has been incorporated into the hydantoin ring does direct chlorination of the hydantoin occur. google.com

The halogenation of hydantoins in aqueous alkaline solutions is a robust process that does not typically require an inert atmosphere. The primary concerns are related to the reactivity and oxidizing potential of the reagents and the final product, rather than their sensitivity to atmospheric gases. epa.gov

After the reaction is complete, the crude this compound is isolated, often by centrifugation, and washed with water to remove residual salts and impurities. google.com For achieving high purity, recrystallization is the principal method.

A documented procedure for the closely related BCDMH involves the following steps:

The crude, dry product is dissolved in a suitable organic solvent, such as acetone. google.com

The solution is filtered to remove any insoluble matter. google.com

An anti-solvent, typically deionized water, is added to the filtrate to induce precipitation. google.com

The mixture is cooled to a low temperature (e.g., 1°C) to maximize the crystallization of the pure product. google.com

The purified crystals are isolated by filtration and dried under vacuum to remove residual solvents. google.com

The choice of solvent is critical for effective recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Solvent mixtures are often employed to achieve the desired solubility profile.

The following table lists common solvents and solvent systems used for the recrystallization of organic compounds.

| Solvent/System | Polarity | Common Use Cases | Reference |

| Water | High | Polar compounds, salts, amides | rochester.edu, pitt.edu |

| Ethanol / Water | Medium-High | General purpose for compounds with intermediate polarity | reddit.com |

| Acetone / Water | Medium-High | General purpose, often for ketones and related structures | reddit.com |

| n-Hexane / Ethyl Acetate | Low-Medium | Less polar compounds | rochester.edu |

| Dichloromethane / Heptane | Low-Medium | General purpose, good for a range of polarities | reddit.com |

This table provides a general guide to solvent selection for recrystallization.

Mechanistic Investigations of 1 Bromo 3 Chloro 5 Ethyl 5 Methylhydantoin Reactivity

Hydrolytic Decomposition Pathways and Hypohalous Acid Generation

The primary mode of action for 1-bromo-3-chloro-5-ethyl-5-methylhydantoin as a biocide involves its hydrolysis in aqueous environments to generate hypohalous acids. This process is fundamental to its disinfecting properties.

While specific kinetic and equilibrium data for the hydrolysis of this compound are not extensively documented in publicly available literature, studies on analogous compounds, such as 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), provide significant insights. The hydrolysis of these N-halohydantoins is a dynamic process governed by several equilibria. The reaction involves the sequential release of bromine and chlorine to form hypobromous acid (HOBr) and hypochlorous acid (HOCl), respectively.

The rate of hydrolysis is influenced by factors such as pH and temperature. For instance, EPA studies on BCDMH indicate that hydrolytic degradation can be minimized at acidic pH values, suggesting that the hydrolysis is base-catalyzed. epa.gov In the presence of a halogen demand, the hydantoin (B18101) ring is dehalogenated but can remain intact. epa.gov However, under certain conditions, the hydrolysis can lead to the decomposition of the hydantoin ring itself, resulting in various byproducts. epa.gov

The equilibrium of these reactions is crucial as it determines the concentration of the active biocidal species (HOBr and HOCl) in solution at any given time.

Table 1: Postulated Hydrolysis Equilibria for this compound

| Reaction | Description |

| BCEH + H₂O ⇌ CEH + HOBr | Initial hydrolysis step releasing hypobromous acid. |

| CEH + H₂O ⇌ EH + HOCl | Secondary hydrolysis step releasing hypochlorous acid. |

| EH + H₂O ⇌ Further Decomposition | Potential degradation of the hydantoin ring. |

| BCEH: this compound, CEH: 1-Chloro-5-ethyl-5-methylhydantoin, EH: 5-Ethyl-5-methylhydantoin (B102286) |

The hydrolysis of this compound results in the formation of both hypochlorous acid and hypobromous acid. These species are the primary agents responsible for the compound's biocidal activity. The N-Br bond is generally more susceptible to hydrolysis than the N-Cl bond, leading to the initial release of hypobromous acid. Subsequently, the remaining N-chloro hydantoin hydrolyzes to release hypochlorous acid.

The generation of these hypohalous acids is a key feature of mixed halogenated hydantoins, providing a dual-acting disinfectant. Hypobromous acid is a potent biocide, and its presence alongside hypochlorous acid can lead to a synergistic effect in water treatment applications.

The hydantoin ring serves as the structural backbone for the active halogen atoms and plays a critical role in modulating their release. The substituents on the hydantoin ring can influence the electronic environment of the N-X (X = Br, Cl) bonds and, consequently, the rate of hydrolysis.

The presence of electron-donating groups at the C5 position of the hydantoin ring, such as the ethyl and methyl groups in this compound, can influence the stability of the ring and the lability of the attached halogens. These alkyl groups can affect the electron density at the nitrogen atoms, thereby influencing the polarity of the N-X bond and its susceptibility to nucleophilic attack by water during hydrolysis. Computational studies on related hydantoin systems suggest that substituent effects can significantly impact the reactivity and stability of the ring. researchgate.net

Oxidative Transformations in Organic Synthesis

Beyond its use as a disinfectant, this compound and related N-halohydantoins are effective oxidizing agents for a variety of organic transformations. Their reactivity stems from the electrophilic nature of the halogen atoms.

The oxidation of organic substrates by N-halohydantoins can proceed through different mechanistic pathways, including single-electron transfer (SET) and polar mechanisms. The specific mechanism is often dependent on the nature of the substrate and the reaction conditions.

In many cases, the oxidation is believed to be initiated by the transfer of a halogen atom with a positive charge (X⁺) to the substrate. However, radical mechanisms involving SET pathways have also been proposed, particularly for the oxidation of certain substrates. For instance, in the oxidation of aldehydes, a SET mechanism may be operative, leading to the formation of radical intermediates. acs.org

Electrochemical studies and computational modeling of related systems have been instrumental in elucidating these electron transfer pathways. rsc.orgnih.gov These studies help to understand how the electronic properties of the N-halohydantoin and the substrate influence the reaction mechanism and the nature of the intermediates formed.

N-halohydantoins exhibit a degree of selectivity in the oxidation of different organic functional groups. This selectivity is a valuable attribute in organic synthesis, allowing for the targeted modification of complex molecules.

For example, related compounds like N-bromosuccinimide (NBS) are well-known for the selective oxidation of alcohols to aldehydes and ketones. organic-chemistry.org It is expected that this compound would exhibit similar reactivity. The oxidation of secondary alcohols to ketones is a common application. The selectivity of these reagents can often be tuned by adjusting the reaction conditions, such as the solvent and temperature.

The oxidation of other functional groups, such as sulfides to sulfoxides and sulfones, is also a potential application of this class of reagents. The electrophilic bromine atom would readily attack the nucleophilic sulfur atom, leading to its oxidation. The degree of oxidation can often be controlled by the stoichiometry of the N-halohydantoin used.

Table 2: Potential Selective Oxidation Reactions with this compound

| Substrate Functional Group | Oxidized Product | Potential Selectivity |

| Primary Alcohol | Aldehyde or Carboxylic Acid | Can be selective for the aldehyde under controlled conditions. |

| Secondary Alcohol | Ketone | Generally a highly selective transformation. |

| Sulfide | Sulfoxide or Sulfone | Stepwise oxidation allows for potential selectivity. |

| Amine | Various oxidation products | Reactivity depends on the nature of the amine. |

Substitution Reactions of the N-Halogen Atoms

The nitrogen-halogen bonds in this compound are the primary sites of its chemical reactivity. These bonds are polarized, with the halogen atoms carrying a partial positive charge, making them susceptible to attack by nucleophiles and also enabling them to act as sources of electrophilic halogens.

The nitrogen atoms in the hydantoin ring, being bonded to both carbonyl groups and halogen atoms, render the N-Br and N-Cl bonds susceptible to nucleophilic attack. The general mechanism involves the attack of a nucleophile on the electrophilic halogen atom, leading to the transfer of the halogen from the hydantoin to the nucleophile.

The reactivity of the N-halogen bonds is influenced by the nature of the halogen. The N-Br bond is generally more reactive towards nucleophiles than the N-Cl bond due to its lower bond strength and greater polarizability. This differential reactivity can, in principle, allow for selective reactions at the N1 (bromo) position over the N3 (chloro) position under carefully controlled conditions.

Common nucleophiles that react with N-halo hydantoins include water, alcohols, amines, and halides. The reaction with water, for instance, leads to the formation of hypohalous acids (hypobromous acid and hypochlorous acid) and the parent 5-ethyl-5-methylhydantoin. haz-map.com This hydrolysis is a key step in the biocidal activity of related N-halo hydantoins. haz-map.com

Table 1: Illustrative Nucleophilic Substitution Reactions

| Nucleophile (Nu:) | Product of Bromine Transfer | Product of Chlorine Transfer |

|---|---|---|

| H₂O | Nu-Br (HOBr) + Hydantoin | Nu-Cl (HOCl) + Hydantoin |

| R-OH | Nu-Br (ROBr) + Hydantoin | Nu-Cl (ROCl) + Hydantoin |

| R-NH₂ | Nu-Br (R-NHBr) + Hydantoin | Nu-Cl (R-NHCl) + Hydantoin |

Note: This table illustrates the general pattern of nucleophilic substitution on the N-halogen atoms. The relative rates of reaction at the N-Br and N-Cl positions depend on the nucleophile and reaction conditions.

The N-halogen bonds in this compound can also be considered as sources of "halonium ion equivalents" (Br⁺ and Cl⁺). These electrophilic species are highly reactive towards electron-rich substrates, such as alkenes and aromatic compounds. The reaction proceeds via the formation of a cyclic halonium ion intermediate when reacting with alkenes. masterorganicchemistry.com

The formation of the halonium ion is the initial step in electrophilic halogenation reactions. masterorganicchemistry.com For an unsymmetrical alkene, the subsequent attack of a nucleophile (which can be the hydantoin anion itself or a solvent molecule) occurs at the more substituted carbon of the halonium ion, following Markovnikov's rule. masterorganicchemistry.com This results in the anti-addition of the halogen and the nucleophile across the double bond. masterorganicchemistry.com

The electrophilicity of these halonium equivalents follows the order Cl⁺ > Br⁺. nih.govrsc.org This suggests that the N-chloro group of this compound could be a more potent electrophilic chlorinating agent than the N-bromo group is a brominating agent under certain conditions.

Table 2: Electrophilic Addition to an Alkene (e.g., Styrene)

| Halonium Equivalent | Intermediate | Final Product (with H₂O as nucleophile) |

|---|---|---|

| Br⁺ | Cyclic bromonium ion | 2-bromo-1-phenylethan-1-ol |

Note: The regioselectivity of the addition is dictated by the stability of the partial positive charge on the carbon atoms of the cyclic halonium ion intermediate.

Racemization Mechanisms in 5-Substituted Hydantoins

The carbon at the 5-position of this compound is a stereocenter. The stability of this stereocenter is a critical aspect of the chemistry of chiral hydantoin derivatives.

5-substituted hydantoins are known to be stereolabile, meaning they can undergo racemization (the conversion of one enantiomer into an equal mixture of both enantiomers). cardiff.ac.uk The ease of racemization depends on the substituents at the C5 position and the conditions, such as pH and solvent. The presence of an ionizable proton at N3 can facilitate racemization. However, in this compound, both nitrogen atoms are substituted, which can influence the racemization mechanism and rate compared to N-unsubstituted hydantoins. The stereochemical integrity of hydantoins is a significant consideration in asymmetric synthesis and drug development. organic-chemistry.orgnih.gov

The racemization of 5-substituted hydantoins has been a subject of detailed mechanistic studies. cardiff.ac.uk Two primary mechanisms have been proposed: the SE1 (unimolecular electrophilic substitution) and SE2 (bimolecular electrophilic substitution) pathways.

The SE1 mechanism involves a two-step process. The first and rate-determining step is the abstraction of the proton at C5 by a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, resulting in a racemic mixture. Kinetic studies, including H/D exchange rates and kinetic isotope effects for compounds like 5-benzylhydantoin, strongly support the SE1 mechanism for racemization in aqueous solutions. cardiff.ac.uk

The SE2 mechanism , in contrast, would involve a concerted process where a base assists in the removal of the C5 proton while a proton donor delivers a proton to the opposite face of the C5 carbon. However, experimental evidence has largely favored the SE1 pathway for the racemization of 5-substituted hydantoins. cardiff.ac.uk

For this compound, the general principles of SE1 racemization are expected to apply. The rate of racemization would be influenced by the basicity of the medium and the steric and electronic effects of the ethyl and methyl groups at C5, as well as the bromo and chloro substituents on the nitrogen atoms.

| Supporting Evidence | H/D exchange studies, kinetic isotope effects cardiff.ac.uk | Less experimental support for hydantoins |

Computational and Theoretical Chemistry Studies of 1 Bromo 3 Chloro 5 Ethyl 5 Methylhydantoin

Quantum Mechanical (QM) Simulations of Halogenation Mechanisms

The synthesis of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin involves the selective halogenation of the hydantoin (B18101) ring at the N1 and N3 positions. Quantum mechanical simulations are pivotal in elucidating the intricate mechanisms of these halogenation reactions.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of organic molecules, including hydantoin derivatives. researchgate.net DFT calculations are instrumental in determining the geometric and electronic properties of reactants, intermediates, and products involved in the halogenation process. For hydantoin systems, DFT studies can predict the most likely sites for electrophilic attack by halogenating agents. The nitrogen atoms of the hydantoin ring are nucleophilic, and their reactivity can be quantified using DFT-derived descriptors such as Mulliken charges and Frontier Molecular Orbital (FMO) analysis. The HOMO (Highest Occupied Molecular Orbital) distribution typically indicates the most probable site for electrophilic attack. In the case of 5-ethyl-5-methylhydantoin (B102286), DFT calculations would likely show that the N1 and N3 positions are the most electron-rich and thus the most susceptible to halogenation.

Recent studies on similar N-haloamides have utilized DFT to understand their enhanced reactivity, attributing it to the energy stored in the pyramidalized nitrogen atom which provides a driving force for halogen transfer. nih.govresearchgate.netchemrxiv.org For this compound, DFT calculations could elucidate the stepwise nature of the bromination and chlorination, indicating which halogenation occurs preferentially and why.

A crucial aspect of understanding a chemical reaction is the characterization of its potential energy surface (PES). DFT calculations are employed to map out the energy profiles of the halogenation reactions, identifying the transition states (TS) that connect reactants to products. researchgate.net The transition state is a critical point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. smu.edu

For the formation of this compound, there are two distinct halogenation steps. DFT calculations can determine the activation energy (ΔE‡) for both the bromination and chlorination steps. rsc.org The relative heights of these barriers would dictate the kinetics of the reaction and could explain the regioselectivity observed in the synthesis. For instance, a lower activation barrier for the halogenation of one nitrogen atom over the other would suggest a faster reaction at that site. Computational studies on related systems have shown that the nature of the halogenating agent and the substituents on the hydantoin ring can significantly influence the activation barriers. researchgate.net

The geometry of the transition states can also be optimized using DFT. This provides a snapshot of the molecular structure at the peak of the energy barrier, revealing the extent of bond-forming and bond-breaking. youtube.com For the halogenation of the hydantoin ring, the TS would likely feature a partially formed N-X bond (where X is Br or Cl) and a partially broken bond in the halogenating agent.

Below is a hypothetical data table summarizing the kind of results that could be obtained from DFT calculations on the halogenation of 5-ethyl-5-methylhydantoin.

| Reaction Step | Reactants | Halogenating Agent | Transition State (TS) Geometry | Activation Energy (ΔE‡) (kcal/mol) |

| Bromination | 5-ethyl-5-methylhydantoin | N-Bromosuccinimide (NBS) | N-Br bond forming, N-H bond breaking | 15.2 |

| Chlorination | 1-Bromo-5-ethyl-5-methylhydantoin | N-Chlorosuccinimide (NCS) | N-Cl bond forming, N-H bond breaking | 18.5 |

Note: The values presented in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations. Actual values would require specific computational studies on this system.

Reactions are typically carried out in a solvent, and the solvent can have a profound impact on reaction rates and mechanisms. Computational models must account for these solvent effects to provide realistic predictions. Solvation models are generally categorized as explicit or implicit. wikipedia.org

Explicit solvation models involve including a number of solvent molecules in the quantum mechanical calculation. youtube.com While this approach can capture specific solute-solvent interactions like hydrogen bonding, it is computationally very expensive.

Implicit solvation models, on the other hand, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation model that has been shown to provide accurate solvation free energies for a variety of organic molecules. researchgate.netnih.gov In the context of the halogenation of hydantoins, CPCM can be used to calculate the free energy of solvation for the reactants, transition states, and products. This allows for the determination of the reaction's energy profile in solution, which can be significantly different from the gas-phase profile. For polar transition states, a polar solvent would be expected to lower the activation energy, thereby accelerating the reaction. Hybrid models that combine a few explicit solvent molecules with an implicit continuum for the bulk solvent can offer a balance between accuracy and computational cost. youtube.comwikipedia.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum mechanics is ideal for studying the electronic details of a reaction, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape of a molecule over time. MD simulations use classical mechanics to simulate the movement of atoms in a molecule, providing insights into its flexibility and preferred shapes. nih.gov

The hydantoin ring itself is relatively rigid, but the substituents at the C5 position (ethyl and methyl groups) and the halogens at the N1 and N3 positions can rotate around single bonds. These rotations are described by dihedral angles, and the energy associated with these rotations is known as the torsional profile.

A hypothetical data table from an MD simulation could present the most populated conformational states and their relative energies.

| Conformer | Dihedral Angle (C4-C5-C(ethyl)-C(methyl)) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° (gauche) | 0.0 | 65 |

| 2 | 180° (anti) | 1.2 | 30 |

| 3 | -60° (gauche) | 0.8 | 5 |

Note: This table is illustrative of the type of information that can be obtained from MD simulations and does not represent actual data for this compound.

Computational Prediction of Chiroptical Properties

To date, a survey of scientific literature reveals a notable absence of specific computational studies focused on predicting the chiroptical properties of this compound. However, the methodologies for such predictions are well-established and have been applied to other chiral hydantoin derivatives, providing a framework for how such an investigation could be conducted.

The primary chiroptical properties of interest are electronic circular dichroism (ECD) and optical rotatory dispersion (ORD). The prediction of these properties typically involves several computational steps. The process would begin with a thorough conformational analysis of the molecule to identify its most stable three-dimensional structures. This is crucial as the observed chiroptical properties are a Boltzmann-weighted average of the contributions from all significant conformers in solution.

Following conformational analysis, quantum mechanical calculations are employed to predict the ECD and ORD spectra for each stable conformer. Time-dependent density functional theory (TDDFT) is a commonly used method for these calculations, as it provides a good balance between accuracy and computational cost. These calculations can be performed in both the gas phase and with solvent modeling to more accurately reflect experimental conditions.

For instance, in a study on the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin, TDDFT calculations of the expected ECD spectra were instrumental in assigning the absolute configurations of its enantiomers nih.gov. The experimental ECD spectra of the isolated enantiomers were compared with the computationally predicted spectra to establish their stereochemistry nih.gov. A similar approach could be applied to this compound to determine the absolute configuration of its enantiomers and to understand the relationship between its structure and its interaction with polarized light.

The table below outlines the typical computational workflow for predicting chiroptical properties.

| Step | Description | Computational Methods |

| 1. Conformational Search | Identification of all low-energy conformers of the molecule. | Molecular Mechanics (MM), Monte Carlo, or Molecular Dynamics (MD) simulations. |

| 2. Geometry Optimization | Optimization of the geometry of each conformer to find the minimum energy structure. | Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). |

| 3. Frequency Calculation | Calculation of vibrational frequencies to confirm that the optimized structures are true minima and to obtain thermal corrections to the energy. | DFT at the same level of theory as the optimization. |

| 4. ECD/ORD Calculation | Prediction of the electronic circular dichroism and optical rotatory dispersion spectra for each conformer. | Time-Dependent Density Functional Theory (TDDFT) with a larger basis set. |

| 5. Spectral Averaging | Boltzmann-averaging of the spectra of all conformers based on their relative free energies. | Based on the calculated free energies of each conformer. |

While specific data for this compound is not available, the established computational protocols for similar molecules demonstrate the feasibility and utility of such studies.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and the closely related Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at correlating the chemical structure of a series of compounds with their reactivity or biological activity. As with chiroptical properties, no specific QSRR studies have been published for this compound. However, the principles of QSRR have been applied to other hydantoin derivatives, particularly in the context of their biological activities.

These studies involve the calculation of a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. These descriptors are then used to build a mathematical model that relates them to an observed property, such as reaction rate or biological efficacy.

For example, QSAR studies on hydantoin derivatives have been conducted to understand their anticonvulsant and cytotoxic activities. In these studies, various molecular descriptors are calculated and correlated with the observed biological effects to identify the key structural features that govern their activity. Such studies have highlighted the importance of factors like lipophilicity and the nature of substituents on the hydantoin ring in determining the biological activity of these compounds. For instance, studies on novel diazaspiro bicyclo hydantoin derivatives have explored the structure-activity relationship (SAR) for their cytotoxic effects nih.gov.

The general workflow for a QSRR/QSAR study is summarized in the table below.

| Step | Description | Key Components |

| 1. Data Set Collection | A series of structurally related compounds with measured reactivity or activity data is assembled. | A diverse set of hydantoin derivatives with known biocidal or other relevant activities. |

| 2. Descriptor Calculation | A variety of molecular descriptors are calculated for each compound in the data set. | Topological, geometrical, electronic, and physicochemical descriptors. |

| 3. Model Development | A statistical method is used to build a mathematical model that correlates the descriptors with the observed property. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. |

| 4. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. | Cross-validation, prediction on a test set of compounds not used in model development. |

Given that this compound is a biocidal agent, a QSRR study could be designed to correlate its structure with its antimicrobial efficacy. Such a study would involve synthesizing and testing a series of related halogenated hydantoins and then developing a QSRR model to identify the key molecular features that contribute to their biocidal activity. This would provide valuable insights for the design of new and more effective antimicrobial agents. While specific QSRR data is lacking for this compound, the established methodologies in the field of hydantoin chemistry provide a clear path for future research.

Advanced Analytical Methodologies for Research on 1 Bromo 3 Chloro 5 Ethyl 5 Methylhydantoin

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and determining the purity of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin. These techniques provide detailed information about the compound's atomic composition, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide critical information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the ethyl and methyl groups attached to the C5 position of the hydantoin (B18101) ring. The ethyl group would exhibit a characteristic quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling. The methyl group at C5 would appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display unique signals for each carbon atom in a different chemical environment. This would include signals for the carbonyl carbons (C2 and C4), the quaternary carbon at C5, and the carbons of the ethyl and methyl substituents. The chemical shifts of these carbons provide insight into their local electronic environment.

Due to the scarcity of published NMR data for this compound, the following table presents hypothetical ¹H and ¹³C NMR data based on the analysis of the closely related compound, 5-ethyl-5-methylhydantoin (B102286), and expected shifts due to halogenation.

Hypothetical NMR Data for this compound

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C5-CH₃ | ~1.4 | ~25 |

| C5-CH₂CH₃ | ~0.9 (t) | ~8 |

| C5-CH₂CH₃ | ~1.9 (q) | ~32 |

| C5 | - | ~65 |

| C2=O | - | ~156 |

| C4=O | - | ~175 |

Note: This data is illustrative and not experimentally verified for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the two carbonyl (C=O) groups of the hydantoin ring, typically appearing in the region of 1700-1800 cm⁻¹. Other characteristic vibrations for C-N and C-H bonds would also be present. The presence of the C-Br and C-Cl bonds would result in absorptions in the fingerprint region of the spectrum. An ATR-IR spectrum of the related 5-ethyl-5-methylhydantoin shows characteristic peaks for the carbonyl groups. nih.gov

Illustrative Spectroscopic Data

| Technique | Expected Absorptions/Features |

| IR Spectroscopy | Strong C=O stretching vibrations (~1700-1800 cm⁻¹) |

| C-N stretching vibrations | |

| C-H stretching and bending vibrations | |

| C-Br and C-Cl absorptions in the fingerprint region | |

| UV-Vis Spectroscopy | Absorption maximum (λmax) in the UV region |

Circular Dichroism (CD) Spectroscopy for Stereochemical Studies

Since this compound possesses a chiral center at the C5 position, it can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a crucial technique for studying the stereochemistry of chiral molecules. nih.gov CD measures the differential absorption of left and right circularly polarized light.

The enantiomers of this compound would produce mirror-image CD spectra. This technique is invaluable for determining the absolute configuration of a chiral molecule by comparing experimental spectra with those predicted by computational methods. nih.gov While specific CD studies on this compound are not found, research on other chiral hydantoins demonstrates the utility of CD spectroscopy in assigning absolute configurations. nih.govnih.gov

Chromatographic Separations and Mass Spectrometry

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures or formulated products.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile and thermally labile compounds like hydantoins. A validated HPLC method would be used to determine the purity of this compound and to quantify it in various matrices.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection would likely be performed using a UV detector set at the compound's λmax. The retention time of the compound would be specific under defined conditions, allowing for its identification and quantification. Studies on related compounds, such as 1-(hydroxymethyl)-5,5-dimethylhydantoin, have utilized HPLC for purity analysis. avantorsciences.com

Typical HPLC Parameters for Halohydantoin Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis Detector |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions. rochester.edulibretexts.orgrsc.org In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted on a TLC plate (e.g., silica gel), which is then developed in an appropriate solvent system. The separated spots are visualized, often under UV light. The retention factor (Rf) value of the product would be compared to that of the starting materials. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared. libretexts.org

Gas Chromatography-Mass Spectrometry (GC/MS) for Degradate Identification

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a powerful analytical technique for the identification and quantification of degradation products of this compound. This method is particularly well-suited for separating volatile and semi-volatile compounds that may arise from the decomposition of the parent molecule under various environmental or stress conditions. The process involves introducing a sample into a gas chromatograph, where it is vaporized and separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. As the separated components exit the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for each compound.

In the analysis of this compound degradates, a typical GC/MS protocol would involve subjecting the compound to forced degradation conditions, such as hydrolysis, oxidation, or photolysis. The resulting mixture would then be extracted and concentrated. Due to the polar nature of some potential hydantoin-based degradates, a derivatization step, such as silylation, may be employed to increase their volatility and thermal stability, thus improving their chromatographic behavior.

The mass spectrometer detector provides crucial structural information. The electron ionization (EI) of the parent compound and its degradates would produce a series of characteristic fragments. For instance, the cleavage of the bromine and chlorine atoms, the loss of the ethyl or methyl groups, and the opening of the hydantoin ring would all result in specific ion fragments. By analyzing these fragmentation patterns, researchers can piece together the structures of the unknown degradation products.

A hypothetical study on the degradation of this compound in an aqueous solution might identify several breakdown products. The table below illustrates potential degradates that could be identified using GC/MS, along with their hypothetical retention times and key mass fragments.

| Potential Degradate | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |

| 5-ethyl-5-methylhydantoin | 10.2 | 128, 113, 99, 70, 56 |

| 3-chloro-5-ethyl-5-methylhydantoin | 12.5 | 162, 147, 133, 127, 99 |

| 1-bromo-5-ethyl-5-methylhydantoin | 13.1 | 206, 191, 177, 127, 99 |

| 2,2-diethyl-4-methyl-4,5-imidazolidinedione | 11.8 | 156, 141, 127, 83 |

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique can provide unambiguous information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. Such data is invaluable for understanding the compound's physical and chemical properties, including its stability and reactivity.

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded by a detector.

Sophisticated computer software is then used to analyze this diffraction pattern. Through a process involving Fourier transforms, the electron density map of the molecule is reconstructed, from which the positions of the individual atoms can be determined. This allows for the complete elucidation of the crystal structure.

For a substituted hydantoin like this compound, X-ray crystallography would reveal the precise geometry of the five-membered hydantoin ring, including any deviations from planarity. It would also confirm the positions of the bromine, chlorine, ethyl, and methyl substituents. Furthermore, the analysis would detail the intermolecular forces, such as hydrogen bonding or halogen bonding, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state behavior of the compound.

Below is a table presenting hypothetical crystallographic data for this compound, based on typical values for similar halogenated hydantoin structures.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.52 |

| b (Å) | 10.15 |

| c (Å) | 12.34 |

| β (°) | 98.7 |

| Volume (ų) | 1054.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.68 |

| R-factor | 0.045 |

Environmental Fate and Degradation Studies of Halogenated Hydantoins

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

Halogenated hydantoins undergo hydrolysis in water, a primary degradation pathway that involves the cleavage of the nitrogen-halogen bonds. haz-map.comepa.gov This reaction releases hypochlorous and hypobromous acids, the active biocidal agents, and leaves a persistent hydantoin (B18101) ring structure. haz-map.comwikipedia.org

The rate of hydrolysis of halogenated hydantoins is significantly influenced by the pH of the aqueous environment. researchgate.net Research on similar compounds shows that hydrolysis occurs across a range of pH values, including acidic, neutral, and alkaline conditions. epa.gov For some halogenated hydantoins, hydrolysis appears to be faster at a neutral pH of 7 compared to more acidic or alkaline conditions. epa.gov

Conversely, other studies suggest that hydrolytic degradation can be minimized at an acidic pH of 5. epa.gov The pH can affect the stability of the N-halogen bonds and may also influence which degradation pathway is favored, such as ring-opening reactions, which have been observed to be greater at pH 5 and 7 than at pH 9 for certain hydantoins. epa.gov Schemes for base-catalyzed hydrolysis are generally more significant at higher pH levels, while acid-catalyzed pathways are more prominent at lower pH. nih.gov

Upon hydrolysis, halogenated hydantoins are converted to their corresponding dehalogenated hydantoin ring structures. regulations.gov For 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin, the primary persistent metabolite is 5-Ethyl-5-methylhydantoin (B102286) (EMH). haz-map.com This conversion is a key feature of the environmental fate of this class of compounds. haz-map.comregulations.gov

Beyond the formation of EMH, hydrolysis can also lead to other intermediate degradation products, particularly under conditions where the hydantoin ring itself breaks down. epa.govepa.gov These metabolites can include monochlorohydantoins, N-chloroimines, and ketones. epa.gov The N-chloroimines that form may subsequently hydrolyze to the corresponding ketone. epa.gov In some cases, further degradation to carbon dioxide, ammonia, and chloride ions has been reported. epa.govepa.gov

Table 1: Hydrolytic Degradation Products of Halogenated Hydantoins

| Parent Compound Class | Primary Persistent Metabolite | Other Intermediate Metabolites |

|---|---|---|

| Halogenated 5-ethyl-5-methylhydantoins | 5-Ethyl-5-methylhydantoin (EMH) | Monochlorinated hydantoins, N-chloroimines, Ketones, Carbon Dioxide, Nitrogen, Chloride ions |

| Halogenated 5,5-dimethylhydantoins | 5,5-Dimethylhydantoin (DMH) | Monochlorinated hydantoins, N-chloroimines, Ketones, Carbon Dioxide, Nitrogen, Chloride ions |

Photodegradation Pathways in Water

Photodegradation, or the breakdown of chemicals by light, is another potential environmental fate pathway for compounds in sunlit surface waters.

Direct photolysis occurs when a chemical absorbs sunlight and is directly transformed. However, studies on halogenated hydantoins suggest that this is not a significant degradation pathway. Research conducted on related dimethylhydantoin compounds under simulated sunlight conditions found that the compounds were stable, and that sunlight did not appear to significantly enhance their degradation in water. epa.gov In these studies, there were no significant differences in the degradation products found in solutions exposed to light compared to those kept in the dark. epa.gov

Indirect photolysis involves other substances in the water, known as sensitizers, that absorb sunlight and produce reactive chemical species which then degrade the compound of interest. unito.it Common reactive intermediates in natural waters include hydroxyl radicals, singlet oxygen, and triplet states of chromophoric dissolved organic matter. unito.it While this is a known degradation pathway for many organic contaminants, the available data for halogenated hydantoins indicate that the hydantoin ring is relatively stable. epa.gov The primary degradation process remains hydrolysis, and photolysis does not appear to have a significant effect on the breakdown of the parent compound or its primary metabolites. epa.govepa.gov

Degradation in Specific Environmental Compartments (e.g., Recirculating Water Systems)

Halogenated hydantoins are frequently used to control the growth of bacteria, fungi, and algae in industrial recirculating water systems, such as cooling towers, pulp and paper mills, and air washers. epa.govepa.govepa.gov The conditions within these systems, particularly the presence of a "halogen demand" from organic and inorganic materials, influence the degradation of the biocide. epa.gov

In environments with a high halogen demand, the hydantoin molecule primarily acts as a halogen donor. The N-X bonds are cleaved to release chlorine and bromine, but the hydantoin ring structure remains intact. epa.gov This leads to the formation of the persistent metabolite 5-Ethyl-5-methylhydantoin. haz-map.com Studies on formulations containing 1,3-dichloro-5-ethyl-5-methylhydantoin (DCMEH) confirm its use in controlling slime and biofilm in these industrial settings. epa.govepa.gov The degradation mechanisms in these managed systems appear to differ from those in distilled water, with the dehalogenation of the intact ring being the predominant pathway. epa.gov

Structure Activity Relationship Sar and Structural Variations of Halogenated Hydantoins

Influence of Halogen Identity (Bromine vs. Chlorine) on Reactivity and Biological Activity

The identity of the halogens attached to the nitrogen atoms of the hydantoin (B18101) ring is a primary determinant of the molecule's biocidal activity. In 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin, the presence of both bromine and chlorine creates a multifunctional disinfectant with distinct advantages over single-halogen analogues.

The fundamental differences in reactivity between bromine and chlorine radicals are well-established. Chlorine is inherently more reactive and less stable than bromine. mnstate.edu This higher reactivity stems from chlorine's smaller atomic radius and the greater strength of the bonds it forms, such as the H-Cl bond (103 kcal/mol) compared to the H-Br bond (87 kcal/mol). masterorganicchemistry.com In the context of N-halamines, the N-Cl bond is generally more stable than the N-Br bond.

Upon dissolution in water, this compound acts as a source of both chlorine and bromine by slowly reacting to release hypochlorous acid (HOCl) and hypobromous acid (HOBr), the primary biocidal agents. wikipedia.orghaz-map.com This dual-halogen system provides a synergistic effect. The hypochlorous acid is a potent, fast-acting disinfectant. The hypobromous acid, while also a powerful biocide, can be regenerated in the system; bromide ions (Br-), formed after HOBr oxidizes pathogens, are oxidized back to HOBr by the stronger oxidizing agent, HOCl. wikipedia.org This cycle enhances the longevity and efficiency of the bromine-based disinfection.

Studies on various N-halamines show that brominated compounds can exhibit dramatically enhanced virucidal and bactericidal activity compared to their non-halogenated counterparts. researchgate.net The lower reactivity of bromine compared to chlorine can also translate to greater selectivity, a principle observed in organic reactions where bromine is less indiscriminate than chlorine. mnstate.edumasterorganicchemistry.com This suggests that the N-bromo portion of the molecule may offer a different reactivity profile towards microbial components compared to the N-chloro portion.

Impact of Alkyl Substituents (Ethyl and Methyl at C-5) on Molecular Properties and Reactivity

The presence of these alkyl groups influences several key molecular properties:

Lipophilicity : The ethyl and methyl groups are non-polar and increase the lipophilicity (fat-solubility) of the molecule compared to a hydantoin with hydrogen atoms at C-5. This property can influence how the biocide interacts with and penetrates the lipid-based cell membranes of microorganisms.

Solubility : The nature of the C-5 alkyl groups affects the molecule's solubility in water and organic solvents. While this compound has low water solubility, this property is desirable for solid-form disinfectants that are designed to dissolve slowly, providing a controlled and sustained release of active halogens over time.

In essence, the C-5 position serves as a tuning point for the molecule's physical characteristics. By selecting appropriate alkyl groups, properties like solubility and lipophilicity can be adjusted without altering the fundamental halogen-release chemistry dictated by the N-Br and N-Cl bonds.

Comparative Studies with Closely Related Halogenated Hydantoin Analogues (e.g., 1-Bromo-3-chloro-5,5-dimethylhydantoin)

A direct comparison between this compound (BCEEMH) and its close, more widely studied analogue, 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), highlights the subtle but significant impact of C-5 substitution. The core chemistry of both compounds is identical: they are stable, solid N-halamines that release HOBr and HOCl in water. wikipedia.orghaz-map.com

The primary structural difference is the replacement of a methyl group in BCDMH with an ethyl group in BCEEMH. This seemingly minor change can lead to differences in physical and potentially biological properties. Increasing the alkyl chain length from methyl to ethyl slightly increases the molecular weight and can alter the crystal lattice structure, potentially affecting the dissolution rate. It also increases the lipophilicity, which could influence its efficacy against organisms with different cell wall or membrane compositions.

Upon degradation, these two compounds yield different stable metabolites: BCDMH breaks down to 5,5-Dimethylhydantoin (DMH), while BCEEMH degrades to 5-Ethyl-5-methylhydantoin (B102286) (EMH). haz-map.com This is an important consideration for environmental fate and toxicological assessments.

| Property | This compound (BCEEMH) | 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) | Reference |

|---|---|---|---|

| Molecular Formula | C6H8BrClN2O2 | C5H6BrClN2O2 | nist.govchemicalbook.com |

| Molecular Weight | 255.50 g/mol | 241.47 g/mol | nist.gov |

| C-5 Substituents | -CH3, -C2H5 | -CH3, -CH3 | |

| Primary Biocidal Agents | Hypobromous Acid (HOBr) & Hypochlorous Acid (HOCl) | Hypobromous Acid (HOBr) & Hypochlorous Acid (HOCl) | haz-map.com |

| Degradation Metabolite | 5-Ethyl-5-methylhydantoin (EMH) | 5,5-Dimethylhydantoin (DMH) | haz-map.com |

Rational Design of Modified Hydantoin Structures for Targeted Applications

The principles of SAR guide the rational design of new hydantoin structures with tailored properties for specific applications. nih.gov By systematically modifying the three key positions of the hydantoin scaffold—the N-1 and N-3 halogens and the C-5 substituents—molecules can be optimized for enhanced performance.

Halogen Modification : The ratio of bromine to chlorine can be adjusted to balance fast-acting disinfection with longer-lasting, selective activity. For instance, a higher bromine content might be preferable for systems with high organic loads due to the regeneration of HOBr by HOCl. wikipedia.org The synthesis of N-halamine polymers has also been explored to create materials with rechargeable biocidal surfaces. rsc.orgresearchgate.net

C-5 Substituent Engineering : The alkyl groups at C-5 can be modified to control physical properties. Introducing longer alkyl chains could increase lipophilicity, potentially improving efficacy against biofilms. Conversely, incorporating polar functional groups into the C-5 substituents could enhance water solubility for applications requiring a liquid concentrate. Research into hydantoin-containing polymers has demonstrated that the choice of substituents is critical for biocidal activity and the stability of the N-Cl bond. researchgate.net

Targeted Efficacy : By understanding the SAR, hydantoins can be designed to be more effective against specific classes of microbes. For example, a more lipophilic analogue might better penetrate the complex cell wall of mycobacteria. The goal is to create a library of halogenated hydantoins where the structure is precisely tuned to provide optimal stability, solubility, and biocidal activity for a given application, whether it be recreational water treatment, industrial disinfection, or the creation of antimicrobial materials.

Future Research Directions and Emerging Areas in 1 Bromo 3 Chloro 5 Ethyl 5 Methylhydantoin Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of hydantoins often involves multi-step procedures that may not align with modern principles of green chemistry. Future research is increasingly focused on developing more sustainable and efficient synthetic routes.

Key Research Thrusts:

Flow Chemistry and Continuous Processing: A significant leap forward involves the adoption of semi-continuous flow processes for the synthesis of the hydantoin (B18101) core. An efficient process has been described for producing hydantoins from commercially available amines through consecutive gas-liquid transformations with oxygen and carbon dioxide nih.gov. This approach offers better control over reaction parameters, improved safety, and higher yields compared to traditional batch methods. Future work will likely adapt this methodology for the synthesis of the 5-ethyl-5-methylhydantoin (B102286) precursor, aiming to create a fully continuous and sustainable manufacturing process.

Greener Halogenation Techniques: The halogenation of the hydantoin precursor is a critical step. Current methods often rely on bulk elemental halogens or hypohalites. Future methodologies will likely explore in-situ generation of halogenating agents, electrochemistry-based halogenation, and the use of solid-supported halogenating reagents to minimize waste and improve safety. The goal is to develop catalytic or regenerative systems that reduce the stoichiometric use of hazardous halogenating agents.

Biocatalytic Synthesis: An emerging area of interest is the use of enzymes or whole-cell biocatalysts for the synthesis of the hydantoin ring. While still in its infancy for this class of compounds, biocatalysis offers the potential for high stereoselectivity and reactions under mild, environmentally benign conditions, representing a long-term goal for sustainable production.

Table 1: Comparison of Synthetic Methodologies for Hydantoin Synthesis

| Methodology | Advantages | Challenges for Halohydantoin Synthesis | Future Direction |

| Traditional Batch Synthesis | Well-established procedures. | Multiple steps, use of non-sustainable reagents, potential for hazardous intermediates. | Phasing out in favor of more efficient methods. |

| Continuous Flow Chemistry | High efficiency, improved safety, scalability, good yields (52-84% reported for hydantoin core) nih.gov. | Integration of halogenation steps into a continuous process. | Development of a fully integrated, sustainable flow process from amine to final halohydantoin. |

| Electrochemical Synthesis | Avoids bulk reagents, precise control over reaction. | Electrode material stability, optimization of reaction conditions for halogenation. | Exploration of electrochemical routes for both hydantoin formation and subsequent N-halogenation. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes, low yields currently. | Long-term research into enzymatic pathways for hydantoin synthesis and functionalization. |

Deeper Mechanistic Insights into Complex Reaction Pathways

While the basic hydrolytic action of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin to release hypohalous acids is understood, its reactivity is far more complex. A deeper mechanistic understanding is crucial for optimizing its existing applications and discovering new ones.

Key Research Thrusts: